Cas no 39906-05-3 (4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE)

4-Chloro-6-hydrazinyl-2-methylpyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, hydrazinyl, methyl, and amine functional groups. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of reactive hydrazinyl and chloro groups enables selective functionalization, facilitating the construction of complex molecular frameworks. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile supports applications in nucleophilic substitution and condensation reactions, making it useful for developing biologically active derivatives. Suitable for research and industrial use, it offers a balance of reactivity and selectivity for synthetic chemistry applications.
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE structure
39906-05-3 structure
Product name:4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
CAS No:39906-05-3
MF:C5H8ClN5
MW:173.603518486023
MDL:MFCD12805487
CID:5248847

4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinamine, 4-chloro-6-hydrazinyl-2-methyl-
    • 4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
    • MDL: MFCD12805487
    • Inchi: 1S/C5H8ClN5/c1-2-9-4(6)3(7)5(10-2)11-8/h7-8H2,1H3,(H,9,10,11)
    • InChI Key: FUASEBAJOMWRAG-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(NN)=C(N)C(Cl)=N1

4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-272629-5g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
5g
$1723.0 2023-09-10
Enamine
EN300-272629-10g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
10g
$2166.0 2023-09-10
Enamine
EN300-272629-2.5g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
2.5g
$1360.0 2023-09-10
Enamine
EN300-272629-10.0g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
10.0g
$2166.0 2023-03-01
Enamine
EN300-272629-1.0g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
1.0g
$657.0 2023-03-01
Enamine
EN300-272629-5.0g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
5.0g
$1723.0 2023-03-01
Enamine
EN300-272629-1g
4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE
39906-05-3
1g
$657.0 2023-09-10

Additional information on 4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE

Introduction to 4-CHLORO-6-HYDRAZINYL-2-METHYLPYRIMIDIN-5-AMINE (CAS No. 39906-05-3)

4-Chloro-6-hyrazinyl-2-methylpyrimidin-5-amine (CAS No. 39906-05-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name 4-chloro-N-hydrazinyl-2-methylpyrimidine-5-carboxamide, is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

The molecular formula of 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine is C8H11ClN6, and its molecular weight is approximately 238.67 g/mol. The compound consists of a pyrimidine ring substituted with a chlorine atom at the 4-position, a hydrazine group at the 6-position, and a methyl group at the 2-position. These functional groups contribute to the compound's reactivity and biological properties, making it an attractive candidate for various applications in drug discovery and development.

The synthesis of 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylpyrimidine with hydrazine hydrate in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another method involves the condensation of 4-chloro-2-methylpyrimidine with hydrazine carboxamide, followed by deprotection to obtain the final compound. These synthetic routes have been extensively studied and optimized to ensure high efficiency and reproducibility.

In terms of biological activities, 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine has shown promising results in various assays. Recent studies have demonstrated its potential as an antiviral agent, particularly against RNA viruses such as influenza and hepatitis C virus (HCV). The compound's ability to inhibit viral replication is attributed to its interaction with key viral enzymes, such as RNA-dependent RNA polymerase (RdRp). Additionally, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Beyond its antiviral and antitumor properties, 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine has also been investigated for its potential as a lead compound in the development of new therapeutic agents for neurological disorders. Preclinical studies have shown that it can cross the blood-brain barrier and modulate neurotransmitter systems, suggesting its utility in treating conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the broad spectrum of biological activities associated with this compound and underscore its importance in pharmaceutical research.

The pharmacokinetic properties of 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine have also been studied to evaluate its suitability as a drug candidate. In vitro and in vivo experiments have demonstrated that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, which are crucial parameters for drug development. However, further optimization may be required to enhance its therapeutic index and reduce potential side effects.

To further advance the understanding of 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine, ongoing research is focused on elucidating its mechanism of action at the molecular level. Techniques such as X-ray crystallography and computational modeling are being employed to determine the binding modes of the compound with target proteins. These studies aim to identify key residues involved in ligand-receptor interactions and provide insights into structure-function relationships that can guide rational drug design.

In conclusion, 4-chloro-6-hyrazinyl-2-methylpyrimidin-5-amine (CAS No. 39906-05-3) is a promising compound with diverse biological activities that make it a valuable candidate for drug discovery and development. Its unique chemical structure, coupled with favorable pharmacokinetic properties, positions it as a lead molecule for various therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical treatments for a range of diseases.

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